Advanced Technical Guide: Chemical Structure, Properties, and Biocatalytic Synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one
Advanced Technical Guide: Chemical Structure, Properties, and Biocatalytic Synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one
Executive Summary
In the realm of modern drug development and complex natural product synthesis, the demand for highly functionalized, enantiopure chiral building blocks is paramount. 3-Hydroxy-3-methyl-4-phenoxybutan-2-one (CAS: 13661-92-2) represents a sophisticated
This whitepaper dissects the structural properties of this compound and provides an authoritative, self-validating protocol for its chemoenzymatic synthesis. By leveraging the ThDP-dependent enzyme YerE from Yersinia pseudotuberculosis, researchers can bypass the limitations of classical organic synthesis, achieving strict regiocontrol and high enantiomeric excess (91% ee)[1][2].
Structural Architecture and Physicochemical Profiling
The molecular architecture of 3-hydroxy-3-methyl-4-phenoxybutan-2-one is defined by its C3 stereocenter, which is bonded to four distinct moieties: a methyl group, a hydroxyl group, an acetyl group (C1-C2), and a phenoxymethyl group (C4-O-Ph). This dense functionalization makes it an ideal precursor for downstream transformations, including stereoselective reductions to chiral diols or reductive aminations.
Quantitative Data Summary
The following table consolidates the critical physicochemical and analytical properties of the compound, serving as a reference standard for laboratory validation[2][3].
| Property | Value / Description |
| IUPAC Name | 3-Hydroxy-3-methyl-4-phenoxybutan-2-one |
| CAS Registry Number | 13661-92-2 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Monoisotopic Mass | 194.0943 Da |
| Specific Rotation | −43.7 ( |
| Predicted LogP (XLogP) | 1.2 |
| SMILES String | CC(=O)C(C)(COC1=CC=CC=C1)O |
Mechanistic Causality: The YerE Biocatalytic Paradigm
The synthesis of 3-hydroxy-3-methyl-4-phenoxybutan-2-one exemplifies a paradigm shift in asymmetric catalysis. Attempting a chemical cross-acyloin condensation between pyruvate and 1-phenoxypropan-2-one typically yields a chaotic mixture of homocoupled products and racemates.
The Biocatalytic Solution: The enzyme YerE (a Thiamine diphosphate-dependent lyase) enforces strict causality in the reaction pathway. YerE selectively binds pyruvate (the donor) and facilitates its decarboxylation to form a stable, nucleophilic "Breslow intermediate" (hydroxyethyl-ThDP enamine). The enzyme's chiral pocket then exclusively accepts 1-phenoxypropan-2-one as the electrophile, directing the nucleophilic attack to a specific face of the ketone. This prevents homocoupling and establishes the C3 tertiary stereocenter with 91% enantiomeric excess[4][5].
Figure 1: Chemoenzymatic catalytic cycle of YerE mediating the cross-benzoin condensation.
Self-Validating Experimental Protocol: Semi-Preparative Synthesis
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify success before proceeding, minimizing resource waste and ensuring reproducibility[2].
Reagents Required
-
Acceptor: 1-Phenoxypropan-2-one (4.5 mg)
-
Donor: Sodium pyruvate (excess)
-
Catalyst: Purified YerE protein (14.9 mg,
745 µg active enzyme) -
Cofactors: Thiamine diphosphate (ThDP), Mg²⁺ ions
-
Buffer: Potassium phosphate buffer (pH 7.0)
Step-by-Step Methodology
-
Reaction Assembly: Suspend 4.5 mg of 1-phenoxypropan-2-one and sodium pyruvate in the phosphate buffer containing ThDP and Mg²⁺. Initiate the reaction by adding 14.9 mg of YerE protein.
-
Causality Check: Mg²⁺ is critical as it anchors the ThDP cofactor to the enzyme's active site. Without it, the enamine intermediate cannot form.
-
-
Biocatalysis & IPC: Incubate the mixture at 25°C under gentle agitation.
-
Self-Validation (IPC 1): After 24 hours, extract a 10 µL aliquot and analyze via GC-MS. The reaction is proceeding if the acceptor peak (
150) diminishes and the product peak ( 194) emerges. Expected conversion is 45%.
-
-
Extraction: Terminate the reaction by extracting the aqueous phase three times with equal volumes of ethyl acetate.
-
Self-Validation (IPC 2): Perform TLC (UV 254 nm). The product will be UV-active due to the phenoxy ring, confirming successful phase transfer.
-
-
Chromatographic Purification: Concentrate the organic layer and purify via silica gel column chromatography using a cyclohexane/ethyl acetate (5:1) gradient.
-
Self-Validation (IPC 3): The target compound elutes at an
of 0.28.
-
-
Chiral Validation: Analyze the purified fraction using chiral HPLC against a chemically synthesized racemic standard.
-
Self-Validation (IPC 4): The chromatogram must show a dominant peak corresponding to the enzymatically favored enantiomer, yielding an enantiomeric excess of 91%.
-
Figure 2: Semi-preparative workflow for biocatalytic synthesis and isolation of the target compound.
Analytical Signatures and Structural Confirmation
To definitively confirm the structural integrity of the synthesized 3-hydroxy-3-methyl-4-phenoxybutan-2-one, researchers must rely on the following analytical signatures[2]:
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (400 MHz, CDCl₃) provides a masterclass in stereochemical confirmation. The formation of the chiral center at C3 renders the adjacent C4 methylene protons diastereotopic.
-
Diastereotopic Signature: Instead of a simple singlet, the CH₂ protons appear as a distinct AB doublet system at
4.02 (d, Hz, 1H) and 4.21 (d, Hz, 1H). This is absolute proof of the adjacent chiral environment. -
Aliphatic Singlets:
1.47 (s, 3H, C3-CH₃) and 2.35 (s, 3H, acetyl-CH₃). -
Aromatic Region:
6.85–7.34 (m, 5H, phenoxy ring).
The ¹³C NMR (100 MHz, CDCl₃) further corroborates the structure, notably highlighting the quaternary chiral carbon at
Mass Spectrometry (GC-MS)
The electron ionization (EI) fragmentation pathway is highly predictable and diagnostic:
- 194 ([M]⁺, 11.6%): The intact molecular ion.
-
151 (100%, Base Peak): Loss of the acetyl radical (
-cleavage, -43 Da). This forms a highly stable tertiary oxonium ion , validating the connectivity at C3. - 94 (57.3%): The phenol radical cation, confirming the presence of the phenoxy ether linkage.
References
-
PubChemLite - 3-hydroxy-3-methyl-4-phenoxybutan-2-one (C11H14O3) , Université du Luxembourg. 3
-
US20110097766A1 - 1,2-addition of carbonyl compounds using the enzyme YerE , Google Patents. 2
-
EP2119790A1 - 1,2-addition of carbonyl compounds employing the enzyme YerE , Google Patents. 1
-
3-hydroxy-3-methyl-4-phenoxybutan-2-one , Sigma-Aldrich.6
Sources
- 1. EP2119790A1 - 1,2-addition of carbonyl compounds employing the enzyme YerE - Google Patents [patents.google.com]
- 2. US20110097766A1 - 1,2 - addition of carbonyl compounds using the enzyme yere - Google Patents [patents.google.com]
- 3. PubChemLite - 3-hydroxy-3-methyl-4-phenoxybutan-2-one (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 4. EP2119790A1 - 1,2-addition of carbonyl compounds employing the enzyme YerE - Google Patents [patents.google.com]
- 5. US20110097766A1 - 1,2 - addition of carbonyl compounds using the enzyme yere - Google Patents [patents.google.com]
- 6. 2-Methyl-4-isothiazolin-3-one | Sigma-Aldrich [sigmaaldrich.com]
